molecular formula C7H5ClN2 B1362686 6-Chloro-1H-indazole CAS No. 698-25-9

6-Chloro-1H-indazole

Cat. No. B1362686
CAS RN: 698-25-9
M. Wt: 152.58 g/mol
InChI Key: VUZQHUVRBPILAX-UHFFFAOYSA-N
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Patent
US09365574B2

Procedure details

A DMA (250 mL) solution containing 4-chloro-2-fluorobenzaldehyde (50 g, 315 mmol) and hydrazine monohydrate (230 mL, 4730 mmol) was stirred for 30 minutes at room temperature. The solution was then stirred at 100° C. for 17 hours. The reaction mixture, which was a thick white slurry, was cooled to room temperature. The solid was collected by filtration, washed with water and dried under vacuum to give the indicated product.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[C:4](F)[CH:3]=1.O.[NH2:12][NH2:13]>CC(N(C)C)=O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5]([CH:6]=[N:12][NH:13]2)=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=CC(=C(C=O)C=C1)F
Name
Quantity
230 mL
Type
reactant
Smiles
O.NN
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was then stirred at 100° C. for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to give the indicated product

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=CC=C2C=NNC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.